molecular formula C17H14ClN3O2 B12640342 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline CAS No. 922189-54-6

4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline

Katalognummer: B12640342
CAS-Nummer: 922189-54-6
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: CPOOBHCFXXISQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline is a synthetic quinazoline derivative characterized by:

  • Chlorine at C-4: Enhances electrophilicity, facilitating nucleophilic substitution reactions for further functionalization.
  • Methoxy groups at C-6 and C-7: Improve lipophilicity and influence binding to hydrophobic pockets in biological targets.
  • Ethenyl-pyridin-3-yl group at C-2: Provides a planar, conjugated system that may enhance DNA intercalation or kinase inhibition via π-π stacking interactions .

Quinazoline derivatives are widely explored for their anticancer properties, particularly as kinase inhibitors (e.g., EGFR, VEGFR) and DNA intercalators. The structural features of this compound align with these mechanisms, making it a candidate for oncology drug development.

Eigenschaften

CAS-Nummer

922189-54-6

Molekularformel

C17H14ClN3O2

Molekulargewicht

327.8 g/mol

IUPAC-Name

4-chloro-6,7-dimethoxy-2-(2-pyridin-3-ylethenyl)quinazoline

InChI

InChI=1S/C17H14ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-16(21-17(12)18)6-5-11-4-3-7-19-10-11/h3-10H,1-2H3

InChI-Schlüssel

CPOOBHCFXXISQK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CN=CC=C3)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Overview of Synthesis Routes

The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline generally follows a multi-step process involving nitration, condensation, reduction, and chlorination. The following sections outline specific methods derived from literature and patents.

Method 1: Nitration and Condensation

This method begins with 3,4-dimethoxyacetophenone as the starting material:

  • Nitration :

    • The compound undergoes nitration using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone .
  • Condensation :

    • The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one .
  • Reduction and Ring Closure :

    • This intermediate is subjected to catalytic hydrogenation, leading to the formation of 4-hydroxy-6,7-dimethoxyquinoline through a reductive ring closure.
  • Chlorination :

    • Finally, chlorination of the hydroxy compound yields 4-Chloro-6,7-dimethoxyquinoline , which can then be further modified to obtain the target quinazoline compound through additional reactions with pyridine derivatives.

Method 2: Direct Synthesis from Quinoline Derivatives

Another approach focuses on utilizing existing quinoline derivatives:

  • Starting Material :

    • Begin with 4-hydroxy-6,7-dimethoxyquinoline .
  • Formation of Ethenyl Group :

    • React this quinoline with a substituted pyridine (e.g., pyridine-3-carbaldehyde) under acidic or basic conditions to form the ethenyl linkage.
  • Chlorination :

    • Similar to Method 1, chlorination is performed on the resulting product to yield the desired quinazoline structure.

Comparative Analysis of Yields and Conditions

The following table summarizes the key steps and yields associated with each method:

Method Key Steps Yield (%) Conditions
Method 1 Nitration → Condensation → Reduction → Chlorination High (up to 85%) Mild temperatures, controlled atmosphere
Method 2 Direct reaction with pyridine → Chlorination Moderate (60-70%) Acidic conditions, higher temperatures

Research Findings and Improvements

Recent studies have highlighted improvements in synthesis efficiency by optimizing reaction conditions such as temperature and solvent choice. For instance:

  • Using mixed solvents like ethanol and ethyl acetate has shown to improve crystallization efficiency and yield during purification steps.

  • Additionally, employing microwave-assisted synthesis has been suggested for enhancing reaction rates and reducing by-products during condensation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of quinazoline, including 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance its potency against epidermal growth factor receptor (EGFR) mutations commonly associated with non-small cell lung cancer (NSCLC) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-Chloro-6,7-dimethoxyquinazolineHepG20.07
4-Chloro-6,7-dimethoxyquinazolineMCF-70.91
Reference Drug (Erlotinib)HepG23.0

EGFR Inhibition

The compound has been identified as a potent inhibitor of EGFR. Structure-activity relationship studies indicate that the presence of the chloro substituent at the meta position enhances binding affinity to the active site of EGFR, leading to improved inhibition compared to other known inhibitors such as gefitinib and lapatinib . This characteristic makes it a candidate for further development in targeted cancer therapies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Clinical Trials on NSCLC : A study involving patients with NSCLC demonstrated that compounds similar to 4-Chloro-6,7-dimethoxyquinazoline were effective in reducing tumor size in patients resistant to first-line therapies .
  • Combination Therapies : Research has explored the use of this compound in combination with other agents to overcome resistance mechanisms in cancer cells. For example, combining it with immunotherapeutic agents has shown promising results in preclinical models .

Wirkmechanismus

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting this receptor, the compound can exert anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at C-6 and C-7

Modifications at these positions significantly impact solubility, bioavailability, and target selectivity:

Compound C-6/C-7 Substituents Key Properties Biological Activity Reference
Target Compound 6,7-Dimethoxy Moderate lipophilicity; balanced solubility DNA intercalation, kinase inhibition (EGFR/VEGFR)
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Bis(2-methoxyethoxy) Enhanced water solubility and bioavailability Anti-angiogenic (e.g., DCZ19903)
4-Chloro-6,7-ethylenedioxyquinazoline Ethylenedioxy Reduced metabolic degradation; increased stability Cytotoxic activity in tumor models
AZD2171 (Cediranib) 6-Methoxy; 7-pyrrolidinylpropoxy High oral bioavailability; strong VEGFR2 selectivity Anti-angiogenic (clinical use in solid tumors)

Key Findings :

  • Bis(2-methoxyethoxy) groups () improve water solubility, critical for intravenous formulations.
  • Ethylenedioxy () enhances metabolic stability, prolonging half-life in vivo.
  • Pyrrolidinylpropoxy () in Cediranib increases selectivity for VEGFR2 over EGFR, reducing off-target effects.

Modifications at C-2

The ethenyl-pyridin-3-yl group distinguishes the target compound from analogs:

Compound C-2 Substituent Structural Impact Biological Activity Reference
Target Compound 2-(Pyridin-3-yl)ethenyl Planar structure for intercalation or kinase binding Dual DNA binding and kinase inhibition
4-Chloro-6,7-dimethoxy-2-[(1E)-2-(3-methylphenyl)ethenyl] 3-Methylphenyl-ethenyl Increased lipophilicity; steric hindrance Reduced kinase affinity; enhanced cytotoxicity
Erlotinib derivatives Alkynylaniline or triazole Improved cell penetration via click chemistry EGFR-specific inhibition (e.g., NSCLC treatment)

Key Findings :

  • Pyridin-3-yl enhances binding to kinase ATP pockets via hydrogen bonding with conserved residues.
  • 3-Methylphenyl () increases hydrophobicity but may reduce selectivity due to steric effects.
  • Triazole-linked erlotinib () demonstrates how linker chemistry (e.g., click chemistry) can optimize pharmacokinetics.

Role of the C-4 Position

The chlorine atom at C-4 is a common feature in quinazoline-based therapeutics:

Compound C-4 Substituent Functional Role Mechanism of Action Reference
Target Compound Chlorine Electrophilic site for nucleophilic displacement Enables synthesis of prodrugs or conjugates
2-Chloro-4-amino-6,7-dimethoxyquinazoline Amino group Converts to urea/hydrazinecarboxamide linkers DNA alkylation (N-mustard conjugates)
Doxazosin Impurity D Hydroxyl group Reduces reactivity; increases polarity Limited therapeutic use (metabolite)

Key Findings :

  • Chlorine allows versatile derivatization (e.g., conjugation with N-mustard groups for DNA alkylation) .
  • Amino groups enable linker attachment for targeted drug delivery systems.

Biologische Aktivität

4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant therapeutic potentials.

Research indicates that quinazoline derivatives often function as inhibitors of various kinases involved in cancer progression. Specifically, 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline has been studied for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in several types of cancer.

  • EGFR Inhibition : The compound exhibits significant inhibitory activity against EGFR, which is crucial for tumor growth and survival. In vitro studies have reported IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Tubulin Polymerization : Beyond kinase inhibition, some studies suggest that quinazoline derivatives may also disrupt tubulin polymerization, thereby affecting microtubule dynamics essential for cell division .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity Cell Line IC50 (μM) Reference
EGFR InhibitionMCF-70.096
CytotoxicityA5492.09
Anti-tumor activityVariousNanomolar range

Case Studies

Several studies have evaluated the efficacy of quinazoline derivatives similar to 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline:

  • Study on Anticancer Activity : A study synthesized a series of quinazoline derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anti-cancer properties .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of quinazoline derivatives in treating tumors. These studies often report a reduction in tumor size and improved survival rates in treated groups compared to controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.